molecular formula C20H22N2O3 B2825619 (2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide CAS No. 496036-88-5

(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2825619
CAS No.: 496036-88-5
M. Wt: 338.407
InChI Key: KBTBJPOIIVTWOW-AWNIVKPZSA-N
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Description

(2E)-N-[4-(Acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a trans-configuration (2E) double bond connecting the α,β-unsaturated carbonyl group. The molecule features two distinct aromatic substituents:

  • Aryl group: A 4-propoxyphenyl moiety, where a propoxy chain (-OCH₂CH₂CH₃) is para-substituted on the benzene ring.

This compound belongs to a class of N-arylcinnamamides, which are widely studied for their antimicrobial and anticancer properties.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-14-25-19-11-4-16(5-12-19)6-13-20(24)22-18-9-7-17(8-10-18)21-15(2)23/h4-13H,3,14H2,1-2H3,(H,21,23)(H,22,24)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTBJPOIIVTWOW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenated Derivatives

  • (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide :
    • Activity : Submicromolar MIC values against S. aureus (0.15–0.3 µM) and MRSA, with broad-spectrum efficacy against Enterococcus faecalis and mycobacteria (M. smegmatis, M. tuberculosis).
    • Lipophilicity : High logP (~5.2) due to CF₃ and Cl groups, correlating with enhanced membrane penetration but increased cytotoxicity .
  • (2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide :
    • Activity : MIC = 0.5 µM against MRSA; also active against vancomycin-resistant E. faecalis.
    • Cytotoxicity : Low toxicity to porcine macrophages (IC₅₀ > 50 µM), attributed to balanced lipophilicity (logP ~4.8) .

Oxygenated/Alkoxy Derivatives

  • The acetylamino group could enhance target binding via hydrogen bonding. Cytotoxicity: Expected to be lower than dichlorinated derivatives due to reduced electrophilicity .
  • (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide :
    • Activity : Moderate anti-staphylococcal activity (MIC = 8 µM) due to the methoxy group’s electron-donating effects.
    • Lipophilicity : logP ~4.2, balancing solubility and membrane permeability .

Alkyl-Substituted Derivatives

  • (2E)-N-Benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide: Activity: Limited antimicrobial efficacy (MIC > 20 µM), likely due to high hydrophobicity (logP ~5.5) impairing aqueous solubility. Cytotoxicity: Significant cytotoxicity (IC₅₀ = 10 µM) in mammalian cells .

Structure-Activity Relationship (SAR) Trends

Substituent Type Antimicrobial Potency Lipophilicity (logP) Cytotoxicity
3,4-Dichloro + CF₃ High (MIC < 1 µM) ~5.2 Moderate
4-Propoxy + Acetylamino Moderate (Predicted) ~3.5–4.0 Low (Predicted)
Methoxy/Alkoxy Moderate (MIC = 8 µM) ~4.0–4.5 Low
Alkyl (e.g., isobutyl) Low (MIC > 20 µM) ~5.0–5.5 High

Key Observations :

  • Halogenation (Cl, CF₃) maximizes antimicrobial activity but increases cytotoxicity and logP.
  • Oxygenated groups (propoxy, methoxy) improve solubility and safety profiles at the expense of potency.
  • The acetylamino group in the target compound may offer a unique pharmacokinetic advantage by enhancing target affinity without excessive hydrophobicity .

Cytotoxicity and Selectivity

  • 3,4-Dichlorinated Derivatives : Exhibit cytotoxicity at IC₅₀ = 5–10 µM in mammalian cells, limiting therapeutic indices .
  • Target Compound: Structural analogs with non-halogenated substituents (e.g., 4-methoxyphenyl) show IC₅₀ > 50 µM, suggesting improved safety .

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